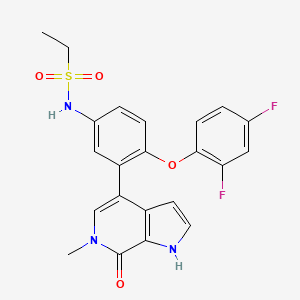

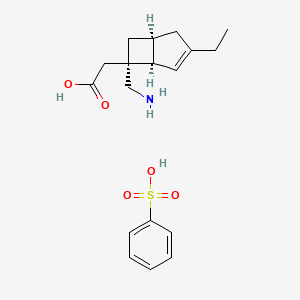

![molecular formula C23H20N6O B609131 2-(2-amino-1H-benzo[d]imidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine CAS No. 1346527-98-7](/img/structure/B609131.png)

2-(2-amino-1H-benzo[d]imidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The 1H-benzo[d]imidazol-2-yl group is part of a class of compounds known as benzimidazoles . Benzimidazoles are heterocyclic aromatic organic compounds. This type of structure is found in many important natural products and synthetic drugs .

Synthesis Analysis

Benzimidazoles can be synthesized using several methods. One common method is the reaction of o-phenylenediamine with a carboxylic acid . Another method involves the condensation of o-nitroaniline with formic acid, followed by reduction .Molecular Structure Analysis

Benzimidazoles are bicyclic compounds consisting of fused benzene and imidazole rings . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .Chemical Reactions Analysis

Benzimidazoles can undergo a variety of chemical reactions, including alkylation, acylation, sulfonylation, and reactions with electrophiles at the nitrogen atoms .Physical And Chemical Properties Analysis

Benzimidazoles are generally solid at room temperature and are highly soluble in polar solvents . They can exist in tautomeric forms due to the presence of a nitrogen atom .Scientific Research Applications

Application in Cancer Research

ML240 has been identified as a potent inhibitor of p97 ATPase, an enzyme that plays a crucial role in protein homeostasis . This property of ML240 has been leveraged in cancer research, where it has shown potent antiproliferative activity towards the NCI-60 panel of cancer cell lines . It has been suggested that ML240 could be a promising starting point for the development of a novel agent for chemotherapy .

Role in Cell Cycle Regulation

ML240 has been found to play a significant role in cell cycle regulation . It has been observed to inhibit the degradation of a p97-dependent proteasome substrate in a dual-reporter cell line . This suggests that ML240 could be used to study cell cycle dynamics and potentially develop treatments for diseases associated with cell cycle dysregulation .

Use in Biochemistry

In biochemistry, ML240 has been used as an inhibitor of D2 ATPase activity of valosin-containing protein . This has allowed researchers to study the function of this protein and its role in various biochemical processes .

Application in Neuroscience

While specific studies on the application of ML240 in neuroscience were not found in the search results, given its role in protein homeostasis and cell cycle regulation, it could potentially be used in neuroscience research to study neurodegenerative diseases that are often associated with protein misfolding and aggregation .

Role in Endoplasmic Reticulum-Associated Degradation (ERAD) Pathway

ML240 has been found to impair the endoplasmic-reticulum-associated degradation (ERAD) pathway . The ERAD pathway is crucial for the degradation of misfolded proteins in the endoplasmic reticulum. Therefore, ML240 could be used to study the ERAD pathway and diseases associated with its dysfunction .

Potential Use in Molecular Systems Neuroscience

Given its role in protein homeostasis and cell cycle regulation, ML240 could potentially be used in the emerging field of molecular systems neuroscience, which studies how the spatial and temporal patterns of molecular systems modulate circuits and brain networks .

Mechanism of Action

ML240, also known as KUC107871N, ML 240, 2-(2-amino-1H-benzo[d]imidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine, or ML-240, is a potent inhibitor with a wide range of applications in biochemical research .

Target of Action

The primary target of ML240 is the p97 ATPase , also known as valosin-containing protein (VCP) . This protein plays critical roles in a broad array of cellular processes, including the degradation of misfolded membrane and secretory proteins .

Mode of Action

ML240 inhibits the p97 ATPase competitively with respect to ATP . It has an IC50 value of 100 nM, indicating its high potency . This inhibition disrupts the protein homeostasis function of p97 .

Biochemical Pathways

ML240 affects the endoplasmic-reticulum-associated degradation (ERAD) pathway . This pathway is responsible for the degradation of misfolded proteins in the endoplasmic reticulum . By inhibiting p97, ML240 impairs this pathway, leading to the accumulation of misfolded proteins .

Pharmacokinetics

It is known that ml240 is active in the ubg76v-gfp stabilization assay, with an ic50 of 09 μM . This suggests that ML240 can be effectively absorbed and distributed within cells.

Result of Action

The inhibition of p97 by ML240 leads to the disruption of protein homeostasis, which in turn triggers more rapid activation of apoptosis than is observed with a proteasome inhibitor . ML240 also induces executioner caspases 3 and 7, triggering cell death . It has broad antiproliferative activity toward the NCI-60 panel of cancer cell lines .

Action Environment

It is known that ml240 synergizes with the proteasome inhibitor mg132 to kill multiple colon cancer cell lines , suggesting that its efficacy can be enhanced in certain environments.

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N6O/c1-30-19-13-7-10-16-20(19)27-23(28-21(16)25-14-15-8-3-2-4-9-15)29-18-12-6-5-11-17(18)26-22(29)24/h2-13H,14H2,1H3,(H2,24,26)(H,25,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHAMBLRUUJAFOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(N=C2NCC3=CC=CC=C3)N4C5=CC=CC=C5N=C4N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301022547 |

Source

|

| Record name | ML240 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301022547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1346527-98-7 |

Source

|

| Record name | ML240 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301022547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-[4-(Amino-cyclopentyl-phenylmethyl)piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609070.png)

![4-(3-{4-[(R)-Amino(Cyclopentyl)phenylmethyl]piperidin-1-Yl}propoxy)benzonitrile](/img/structure/B609071.png)